1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Description
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Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRBQJJRUJTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole: A Technical Guide
Executive Summary
The synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole represents a critical transformation in modern medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents. The introduction of the 2,2-difluoroethyl moiety is a strategic bioisosteric replacement for ethyl or isopropyl groups, offering improved metabolic stability (blocking metabolic hot spots) and modulation of lipophilicity (
This guide provides a definitive, high-fidelity protocol for the synthesis of this target. Unlike generic procedures, this workflow prioritizes regioselectivity and yield, utilizing 2,2-difluoroethyl trifluoromethanesulfonate (triflate) as the optimal electrophile to overcome the inherent sluggishness of
Retrosynthetic Analysis
The construction of the target molecule relies on a disconnection at the
Strategic Considerations
-
Regioselectivity: 2-Ethylimidazole exists as a tautomeric mixture. However, alkylation at either nitrogen atom (
or ) yields the chemically equivalent product due to the symmetry of the unsubstituted positions. -
Electrophile Reactivity: The electron-withdrawing effect of the fluorine atoms in 2,2-difluoroethyl halides (Cl, Br, I) significantly deactivates the
-carbon toward attack. To ensure high conversion at mild temperatures, we utilize the triflate or tosylate derivative.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from 2-ethylimidazole and an activated fluoroalkyl electrophile.
Experimental Protocol
Method A: The "Gold Standard" (Triflate Route)
Recommended for medicinal chemistry scale (mg to g) requiring high purity and mild conditions.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 2-Ethylimidazole | 96.13 | 1.0 | Nucleophile |
| 2,2-Difluoroethyl triflate | 214.09 | 1.1 | Electrophile |
| Cesium Carbonate ( | 325.82 | 1.5 | Base |
| Acetonitrile (MeCN) | - | 0.2 M | Solvent |
Step-by-Step Methodology
-
Preparation of Electrophile (In situ or pre-isolated):
-
Note: 2,2-Difluoroethyl triflate is commercially available but expensive. It is easily prepared by treating 2,2-difluoroethanol with triflic anhydride (
) and pyridine in DCM at -78°C to 0°C. -
Caution: Triflate is moisture-sensitive. Handle under Argon/Nitrogen.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-ethylimidazole (1.0 equiv) and
(1.5 equiv). -
Purge with inert gas (
or Ar) and add anhydrous Acetonitrile (MeCN) to achieve a concentration of ~0.2 M. -
Cool the suspension to 0°C using an ice bath.
-
-
Alkylation:
-
Add 2,2-difluoroethyl triflate (1.1 equiv) dropwise via syringe.
-
Mechanistic Insight: The use of
(cesium effect) enhances the solubility of the imidazolyl anion in organic solvents, promoting the attack. -
Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The product typically runs higher (less polar) than the starting imidazole.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with EtOAc and wash with saturated
(aq) followed by brine. -
Dry the organic layer over
, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Gradient: 0%
5% MeOH in DCM (or 20% 80% EtOAc in Hexanes). -
Yield Expectation: 85–95%.[8]
-
Method B: The Scale-Up Route (Tosylate/Bromide)
Recommended for multi-gram to kilogram synthesis where reagent cost is a constraint.
-
Electrophile: 2,2-Difluoroethyl tosylate (stable solid) or 1-bromo-2,2-difluoroethane.
-
Conditions: Use
in DMF at 80–100°C for 12–18 hours. -
Note: The reaction is slower due to the poorer leaving group ability compared to the triflate. The elevated temperature is required to overcome the activation energy barrier raised by the
-fluorine electron withdrawal.
Reaction Mechanism & Pathway[9]
The reaction proceeds via a classic
Figure 2: Mechanistic flow of the N-alkylation process.
Characterization & Data Analysis
Validation of the synthesized compound is confirmed via NMR spectroscopy.[1][2] The unique fluorine coupling patterns are diagnostic.
| Nucleus | Signal | Multiplicity | Coupling Constants ( | Assignment |
| Doublets/Singlets | - | Imidazole C4-H / C5-H | ||
| Triplet of Triplets ( | ||||
| Triplet of Doublets ( | ||||
| Quartet | ||||
| Triplet | ||||
| Doublet of Triplets | - |
Note: The
Safety & Hazard Assessment
-
Alkulating Agents: 2,2-Difluoroethyl triflate is a potent alkylating agent. It is potentially genotoxic and should be handled in a fume hood with double gloves.
-
Base Handling:
is an irritant; NaH (if used in alternative methods) is pyrophoric and reacts violently with water. -
Fluorine Chemistry: While the target is stable, the combustion of fluorinated compounds can release HF.
References
-
General N-Alkylation of Imidazoles
-
Hayat, S., et al. "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents." Acta Pharmaceutica, 2003. Link
-
- Gernon, M. D., et al. "Process for the preparation of 2,2-difluoroethyl triflate." Journal of Fluorine Chemistry, 1993.
-
Fluoroalkyl Group Utility in Med Chem
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
-
Analogous Coupling Reactions
-
Anbarasan, P., et al. "Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate." Beilstein Journal of Organic Chemistry, 2013. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties allow for a diverse range of interactions with biological targets, leading to a wide spectrum of therapeutic applications.[2][4] This guide focuses on a specific, novel derivative, 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole, a compound of interest for its potential pharmacological activities. In the absence of direct literature, this document serves as a forward-looking technical whitepaper, postulating a mechanism of action based on established principles of imidazole chemistry and pharmacology. It further outlines a comprehensive research framework to elucidate and validate its biological function. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][5] This structure is found in essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems.[1][2] The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, along with its ability to participate in hydrogen bonding and π-π stacking, contributes to its versatile binding capabilities with various enzymes and receptors.[2][5] Consequently, imidazole derivatives have been successfully developed as antimicrobial, antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[2][6]
Postulated Mechanism of Action of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Given the broad therapeutic potential of imidazole derivatives, we hypothesize that 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole is a modulator of inflammatory pathways, specifically targeting the cyclooxygenase-2 (COX-2) enzyme. The rationale for this hypothesis is twofold:
-
Structural Analogy: Many imidazole-based compounds have demonstrated anti-inflammatory properties through COX-2 inhibition.[4] The ethyl group at the 2-position and the difluoroethyl moiety at the 1-position of the imidazole ring may confer selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
-
Physicochemical Properties: The introduction of fluorine atoms can enhance metabolic stability and binding affinity due to the high electronegativity and the ability of the C-F bond to participate in favorable electrostatic interactions.
Proposed Signaling Pathway
The proposed mechanism involves the inhibition of prostaglandin biosynthesis by blocking the active site of the COX-2 enzyme. This, in turn, would reduce the production of pro-inflammatory mediators, leading to an anti-inflammatory effect.
Caption: Proposed inhibitory action on the COX-2 pathway.
Synthesis and Characterization
The synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole can be achieved through a multi-step process, which is a common approach for creating substituted imidazole derivatives.[7]
Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Deprotonation. To a solution of 2-ethylimidazole in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Step 2: Reaction Monitoring. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Step 3: Alkylation. Cool the resulting solution back to 0 °C and add 1,1-difluoro-2-iodoethane (1.0 equivalent) dropwise.
-
Step 4: Completion and Quenching. Let the reaction proceed at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Step 5: Extraction and Purification. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Validation of the Mechanism of Action
A series of in vitro experiments are essential to validate the hypothesized mechanism of action.
COX-1/COX-2 Inhibition Assay
This assay will determine the inhibitory activity and selectivity of the compound.
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Compound Preparation: Prepare a stock solution of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole in DMSO and create a series of dilutions.
-
Assay Procedure:
-
Add the enzyme, assay buffer, and the test compound or vehicle control (DMSO) to a 96-well plate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37 °C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the production of prostaglandin E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Cellular Assay for Anti-inflammatory Activity
This assay will assess the compound's ability to reduce inflammation in a cellular context.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.
Data Presentation and Interpretation
The quantitative data from the in vitro assays should be summarized for clear comparison.
| Assay | Endpoint | 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole | Positive Control (e.g., Celecoxib) |
| COX-1 Inhibition | IC50 (µM) | Experimental Value | Known Value |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | Known Value |
| Selectivity Index | COX-1 IC50 / COX-2 IC50 | Calculated Value | Known Value |
| LPS-induced NO | IC50 (µM) | Experimental Value | Known Value |
| LPS-induced TNF-α | IC50 (µM) | Experimental Value | Known Value |
| LPS-induced IL-6 | IC50 (µM) | Experimental Value | Known Value |
| Cell Viability | CC50 (µM) | Experimental Value | Known Value |
Conclusion and Future Directions
This technical guide has proposed a plausible mechanism of action for 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole as a selective COX-2 inhibitor. The outlined synthetic route and in vitro experimental protocols provide a clear and robust framework for validating this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical development as a novel anti-inflammatory agent. Future studies should focus on in vivo efficacy in animal models of inflammation, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). CID 177846966 | C8H10F2N2O2. National Institutes of Health. Retrieved February 14, 2026, from [Link]
-
Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025, January 2). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.
-
(PDF) Imidazole: Having Versatile Biological Activities. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). IntechOpen. Retrieved February 14, 2026, from [Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC. Retrieved February 14, 2026, from [Link]
- 12 A review: Imidazole synthesis and its biological activities. (2016, November 15).
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. Retrieved February 14, 2026, from [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022, April 28). Retrieved February 14, 2026, from [Link]
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- 7. Imidazole synthesis [organic-chemistry.org]
The Fluorine Frontier: A Technical Guide to Novel Fluorinated Imidazoles
Executive Summary
The "Fluorine Scan" in Heterocyclic Chemistry In modern medicinal chemistry, the imidazole ring is a privileged scaffold, serving as a crucial hydrogen bond donor/acceptor and metal-coordinating motif (e.g., in heme proteins). However, native imidazoles often suffer from rapid metabolic clearance via CYP450 oxidation and non-ideal lipophilicity. The strategic introduction of fluorine—either as a direct ring substituent (C–F) or a fluoroalkyl group (e.g., –CF₃)—has revolutionized the utility of this heterocycle.
This guide details the discovery, physicochemical logic, and advanced synthetic methodologies for novel fluorinated imidazoles. It moves beyond basic synthesis to cover late-stage functionalization (LSF) and radical mechanisms that define the current state-of-the-art.
Part 1: The Fluorine Effect – Physicochemical Logic
The "magic methyl" effect is well-known, but the "fluorine effect" on imidazoles is more profound due to the drastic changes in electronic character without significant steric penalty.
Modulation of pKa and Lipophilicity
Fluorine is the most electronegative element (Paulding scale: 3.98).[1][2] When attached to the imidazole ring, it exerts a strong inductive effect (
Table 1: Physicochemical Impact of Fluorination on the Imidazole Core
| Substituent Pattern | pKa (Conjugate Acid) | LogP (Approx) | Electronic Effect | Metabolic Stability |
| Unsubstituted Imidazole | 6.95 | -0.02 | Neutral | Low (C2/C5 oxidation) |
| 2-Fluoro-imidazole | ~3.0 - 4.0 | 0.15 | Strong e- withdrawal | High (Blocks C2-oxidation) |
| 4-Fluoro-imidazole | ~5.5 | 0.10 | Moderate e- withdrawal | Moderate |
| 2-Trifluoromethyl (CF₃) | < 2.0 | 1.2 - 1.5 | Strong e- withdrawal | Very High |
| 4-Trifluoromethyl (CF₃) | ~3.5 | 1.1 | Moderate e- withdrawal | High |
Key Insight: The 2-CF₃ group renders the imidazole non-basic at physiological pH, transforming it from a cation-trapping moiety into a neutral, lipophilic hydrogen bond donor.
The Bioisosteric Rationale
-
C–F vs. C–H: The C–F bond length (1.35 Å) is close to C–H (1.09 Å), allowing F to mimic H sterically while blocking metabolic "soft spots" (metabolic blocking).
-
Polar Hydrophobicity: The C–F bond is polar but the molecule overall gains lipophilicity (hydrophobicity). This paradox allows fluorinated imidazoles to penetrate the Blood-Brain Barrier (BBB) more effectively than their non-fluorinated counterparts.
Part 2: Historical Evolution of Synthesis
The journey from dangerous gas-phase fluorination to elegant photoredox catalysis represents a century of chemical innovation.
Timeline of Discovery
Figure 1: Evolution of fluorination strategies for nitrogen heterocycles.
-
Early Era (The "Explosion" Phase): Direct fluorination with
gas was violent and non-selective, leading to tar. The Balz-Schiemann reaction (diazonium salts) worked for arenes but failed for electron-rich imidazoles due to instability. -
The Selectfluor Era: The development of N-fluorobenzenesulfonimide (NFSI) and Selectfluor allowed for controlled electrophilic fluorination. However, these reagents often fluorinated the nitrogen or caused ring opening.
-
The Radical Renaissance: Modern methods utilize the innate reactivity of the imidazole C–H bonds via radical pathways (Minisci-type reactions), allowing for late-stage functionalization of complex drugs.
Part 3: Strategic Synthesis Protocols
This section details two robust, self-validating protocols for synthesizing fluorinated imidazoles. These are chosen for their high reproducibility and applicability to drug discovery.
Protocol A: Innate C-H Trifluoromethylation (Radical Mechanism)
Target: Direct attachment of –CF₃ to the imidazole C2 or C4 position. Mechanism: Radical substitution using the Langlois Reagent (Sodium trifluoromethanesulfinate).[3]
Reagents:
-
Substrate: Substituted Imidazole (1.0 equiv)
-
Reagent: Langlois Reagent (
, 3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 3-5 equiv)
-
Solvent: DCM:Water (biphasic 2:1) or DMSO[4]
Step-by-Step Methodology:
-
Setup: In a pressure tube (to contain volatile radical species), dissolve the imidazole substrate in DCM/Water.
-
Addition: Add
followed by dropwise addition of TBHP at 0°C. -
Reaction: Seal the tube and stir vigorously at ambient temperature (or mild heat, 40°C) for 12–24 hours. Note: The biphasic system helps sequester the radical species.
-
Quench: Carefully vent the tube. Add saturated
to quench excess peroxide (check with starch-iodide paper; it should remain white). -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Validation:
NMR is the diagnostic tool.[4] A singlet around -63 ppm confirms the –CF₃ group attached to the heteroaromatic ring.
Mechanistic Pathway (DOT Visualization):
Figure 2: Oxidative radical trifluoromethylation mechanism using Langlois reagent.
Protocol B: Electrophilic Fluorination via Selectfluor
Target: Synthesis of C-F imidazoles (Fluoroimidazoles). Challenge: The C-F bond on the imidazole ring is labile to hydrolysis. This protocol uses anhydrous conditions to maximize stability.
Methodology:
-
Activation: Dissolve the imidazole in dry Acetonitrile (MeCN). Critical: MeCN must be distilled over
. -
Reagent: Add Selectfluor (1.1 equiv) at 0°C under Argon.
-
Catalysis: For unreactive substrates, add 5 mol%
(Single Electron Transfer catalyst). -
Heating: Warm to 60°C. The reaction typically turns yellow.
-
Purification: Do NOT perform an aqueous workup if the product is unstable. Remove solvent in vacuo and purify via neutral alumina chromatography (Silica is too acidic and may hydrolyze the C-F bond).
Part 4: Case Studies in Drug Discovery
The "Methyl-to-Trifluoromethyl" Switch
A classic strategy in lead optimization is replacing a methyl group with a trifluoromethyl group.
-
Case: Nilotinib (Tasigna).
-
Role: While Nilotinib is a benzimidazole derivative, the principle applies. The trifluoromethyl group on the aryl ring adjacent to the nitrogen heterocycle enhances lipophilicity and binding affinity to the BCR-ABL kinase ATP-binding pocket compared to the methyl analogue (Imatinib), overcoming drug resistance.
2-Fluoroimidazoles as Hypoxia Probes
Nitroimidazoles are famous hypoxia sensors (e.g., Misonidazole). However, novel 2-fluoro-4-nitroimidazoles (labeled with
References
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.[5][6] Link
-
Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link
-
Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Baran, P. S., et al. (2012).[7] A radical approach to the innate trifluoromethylation of heterocycles. Nature. Link
-
Tang, P., Ritter, T. (2011). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society. Link
Sources
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- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Methodological & Application
Application Note: Purification Strategies for 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
An authoritative guide to the purification of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole, designed for chemists and researchers in pharmaceutical and materials science. This document provides a detailed exploration of purification strategies, from initial work-up to high-purity polishing, grounded in the physicochemical properties of fluorinated N-alkylated imidazoles.
Introduction
1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole is a heterocyclic compound of interest in drug discovery and materials science. The introduction of a difluoroethyl group to the imidazole scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and pKa, making it a valuable building block for novel molecular entities.[1][2] However, these same properties present unique challenges for purification.
This guide provides a comprehensive overview of robust purification techniques tailored for this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for optimal results. The strategies discussed are designed to address common impurities encountered during its synthesis, which typically involves the N-alkylation of 2-ethyl-imidazole.[3][4][5]
Compound Profile and Physicochemical Considerations
A thorough understanding of the target molecule's properties is foundational to designing an effective purification strategy. While experimental data for this specific molecule is scarce, we can predict its characteristics based on its structural components: a basic imidazole ring, a non-polar ethyl group, and a polar, electron-withdrawing difluoroethyl group.
| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |
| Molecular Formula | C7H10F2N2 | - |
| Molecular Weight | 160.17 g/mol | Influences diffusion rates and elution in size-exclusion chromatography. |
| Boiling Point | High; likely >200 °C | Purification by distillation is possible but may require high vacuum to prevent decomposition. |
| pKa (of conjugate acid) | ~5-6 | The electron-withdrawing difluoroethyl group lowers the basicity of the N-3 nitrogen compared to non-fluorinated alkyl imidazoles.[1] This property is critical for developing acid-base extraction protocols. |
| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH, Acetone). Low solubility in non-polar solvents (Hexane) and water. | Guides the selection of solvents for extraction, chromatography, and recrystallization. |
| Polarity | Moderately polar liquid or low-melting solid. | The difluoro group increases polarity compared to a simple ethyl group, influencing its retention in normal-phase chromatography. |
Anticipated Impurity Profile
Effective purification begins with identifying potential impurities. The most common synthesis route, the N-alkylation of 2-ethyl-imidazole with a 2,2-difluoroethyl halide or equivalent, can generate several byproducts.
Typical Synthesis Route: 2-ethyl-1H-imidazole + Base + X-CH2CHF2 → 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Potential Impurities:
-
Unreacted 2-ethyl-1H-imidazole: A highly polar and basic starting material.
-
Unreacted Alkylating Agent: (e.g., 2,2-difluoroethyl bromide) - Typically volatile.
-
Salts: Formed from the base and the halide (e.g., KBr, NaI).
-
Solvent Residue: (e.g., DMF, Acetonitrile).
-
Side-Reaction Products: Over-alkylation or decomposition products, though often minor.
Multi-Step Purification Workflow
A multi-step approach is recommended, starting with a bulk purification technique to remove major impurities, followed by a high-resolution method for final polishing.
Part 1: Initial Purification via Acid-Base Extraction
Principle: This technique leverages the basicity of the imidazole nitrogen. By treating the crude mixture with a dilute acid, the target compound is protonated and forms a water-soluble salt, allowing it to be separated from non-basic organic impurities. Subsequent basification of the aqueous layer regenerates the neutral product, which can be extracted back into an organic solvent.[6]
Protocol 1: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated imidazole salt will move to the aqueous (bottom) layer.
-
Scientist's Note: The unreacted 2-ethyl-imidazole, being more basic, will also be extracted into the aqueous layer at this stage. Neutral impurities will remain in the organic layer.
-
-
Separation: Drain the aqueous layer into a clean flask. Discard the organic layer, which contains neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). The neutral imidazole product may precipitate or form an oil.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral product back into a fresh portion of DCM or EtOAc (3 x 1 volume).
-
Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Part 2: Bulk Purification via Flash Column Chromatography
Principle: Flash chromatography is the workhorse for separating the target compound from closely related impurities, such as unreacted starting material that may have carried through the extraction. The choice of stationary and mobile phases is critical.
Protocol 2: Normal-Phase Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Rationale: The polar silanol groups on the silica surface interact with the polar functionalities of the molecules. The moderately polar target compound will have intermediate retention.
-
-
Mobile Phase Selection: The key is to find a solvent system that provides a good retention factor (Rf) of ~0.3 for the target compound on a TLC plate.
-
Recommended Starting Systems:
-
Ethyl acetate / Hexane (e.g., start with 30:70 and increase polarity)
-
Dichloromethane / Methanol (e.g., start with 99:1 and increase polarity)[7]
-
-
Optimization: The difluoroethyl group increases polarity relative to a non-fluorinated analogue. A slightly more polar solvent system than one used for 1,2-diethylimidazole may be required. If co-elution is an issue, switching to a different solvent system (e.g., from EtOAc/Hexane to DCM/MeOH) can alter selectivity and improve separation.[6]
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Loading: Adsorb the partially purified product from Protocol 1 onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample dissolved in a strong solvent.
-
Elution: Start with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Elution Order (Expected): Less polar byproducts -> Target Product -> Unreacted 2-ethyl-imidazole (highly polar).
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Part 3: High-Purity Polishing Techniques
For applications requiring >99% purity, a final polishing step may be necessary.
Protocol 3: Recrystallization
Principle: This method is ideal if the product is a solid at room temperature. It relies on the difference in solubility of the compound and impurities in a specific solvent system at different temperatures.
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small batches with solvents like ethanol, isopropanol, acetonitrile, or mixed solvent systems (e.g., EtOAc/Hexane).[6][8]
-
Procedure: a. Dissolve the compound in a minimal amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold solvent. f. Dry the crystals under vacuum.
Protocol 4: Preparative HPLC
Principle: For liquid products or when impurities are very difficult to separate by other means, preparative HPLC offers the highest resolution.
-
Column: A C18 (reverse-phase) column is typically effective for moderately polar compounds.[6]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is common.[6] The formic acid ensures the basic imidazole is protonated, leading to sharper peaks.
-
Detection: UV detection, typically around 210-230 nm for the imidazole ring.
| Parameter | Typical Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 10% B to 95% B over 20-30 minutes |
| Detection | UV at 220 nm |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low recovery after extraction | Incomplete basification before back-extraction; Emulsion formation. | Ensure pH is >10; Add brine (saturated NaCl solution) to break emulsions. |
| Co-elution in column chromatography | Improper mobile phase selection. | Change the solvent system to alter selectivity (e.g., switch from an acetate-based to a chlorinated solvent system). Use a shallower gradient.[6] |
| Product fails to crystallize | Compound is an oil or amorphous solid; Supersaturation not achieved. | Try scratching the inside of the flask; Add a seed crystal; Use an anti-solvent system (dissolve in a good solvent, slowly add a poor solvent). |
References
- Benchchem. (n.d.). Purification of Imidazole Derivatives. Technical Support Center.
- Benchchem. (n.d.). Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Technical Support Center.
- PubChem. (2026, January 20). Ethyl 1-(2,2-difluoroethyl)imidazole-2-carboxylate. National Institutes of Health.
- ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.
- Google Patents. (n.d.). Method for producing high-purity N-alkyl imidazole.
- ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Benchchem. (n.d.). Troubleshooting N-Alkylation Reactions of Imidazole. Technical Support Center.
- ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
mass spectrometry fragmentation of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole.
Abstract
This application note details the mass spectrometric characterization of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole , a specific fluorinated heterocyclic intermediate relevant to medicinal chemistry and designer drug analogs. We provide a validated ESI-MS/MS protocol, establishing the fragmentation logic required to distinguish this compound from isobaric impurities. The guide focuses on the diagnostic utility of neutral loss scans (HF elimination) and the competitive cleavage pathways between the N-fluoroalkyl and C-ethyl substituents.
Introduction & Chemical Context
The analysis of fluorinated imidazoles presents unique challenges in mass spectrometry due to the high electronegativity of fluorine, which alters the basicity of the imidazole ring and influences fragmentation kinetics.
-
Compound: 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
-
Formula:
-
Exact Mass: 160.0812 Da
-
Protonated Precursor
: 161.0885 Da
Mechanistic Relevance: The molecule contains two distinct fragmentation triggers:
-
The N-substituted 2,2-difluoroethyl group: Prone to HF elimination (20 Da) or total substituent loss via onium reaction.
-
The C2-ethyl group: Subject to McLafferty-type rearrangements or ethylene loss (28 Da).
Understanding the competition between these pathways is critical for structural confirmation.
Experimental Protocol
This protocol is designed for high-resolution Q-TOF or sensitive Triple Quadrupole systems.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Note: Formic acid is essential to ensure full protonation of the imidazole nitrogen (
), maximizing intensity.
-
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (+) | Imidazole nitrogen is a strong proton acceptor. |
| Capillary Voltage | 3.5 kV | Standard for small molecules; avoids in-source fragmentation. |
| Cone Voltage | 20 V | Moderate energy to transmit the fragile fluoroalkyl chain intact. |
| Collision Gas | Argon / Nitrogen | Argon preferred for cleaner CID fragmentation. |
| Collision Energy (CE) | Ramp 10–35 eV | Low CE (10-15) reveals HF loss; High CE (30+) reveals ring cleavage. |
| Column | C18 or HILIC | HILIC is recommended due to the polarity of the imidazole core. |
Mechanistic Fragmentation Analysis
The fragmentation of
Pathway A: HF Elimination (The Fluorine Signature)
The most diagnostic pathway for 2,2-difluoroethyl groups is the neutral loss of Hydrogen Fluoride (HF).
-
Mechanism: A 1,3-elimination or remote hydrogen abstraction. The protonated molecular ion loses HF to form a stable vinyl-cation species.
-
Transition:
( 20 Da). -
Significance: This confirms the presence of the
or moiety.
Pathway B: N-Dealkylation
The bond between the imidazole Nitrogen (N1) and the difluoroethyl chain is labile under higher collision energies.
-
Mechanism: Heterolytic cleavage or rearrangement leading to the loss of 1,1-difluoroethene (
, 64 Da). -
Transition:
. -
Product: The
ion corresponds to the protonated 2-ethylimidazole core, confirming the structure of the base ring.
Pathway C: Side-Chain Fragmentation (Ethyl Group)
The ethyl group at C2 can undergo fragmentation, typically losing ethylene (
-
Transition:
( 28 Da). -
Secondary Step: The
ion often subsequently loses HF to form .
Diagnostic Ion Table
| m/z (Exp) | Formula | Neutral Loss | Proposed Structure / Identity |
| 161.09 | Precursor | Protonated Molecule ( | |
| 141.08 | -20 Da (HF) | Vinyl-fluoro intermediate (Diagnostic) | |
| 133.06 | -28 Da ( | Loss of ethyl group from C2 position | |
| 113.05 | -20 Da (HF) | Secondary fragment from m/z 133 | |
| 97.08 | -64 Da ( | Protonated 2-ethylimidazole (Core) | |
| 69.05 | -28 Da ( | Imidazole ring fragment (from m/z 97) |
Visualized Fragmentation Pathways
The following diagram illustrates the competitive fragmentation logic.
Figure 1: Competitive fragmentation pathways for 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole. Pathway A (Blue) is the primary diagnostic route for fluorinated identification.
Conclusion
To successfully identify 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole, researchers should monitor the m/z 161
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangements and halide losses).
-
Holčapek, M., et al. (2010). "Fragmentation of heterocyclic compounds in mass spectrometry." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Standard Reference Database 1A." (For comparison of standard imidazole fragmentation patterns).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI ionization mechanisms of polar heterocycles).
Application Note: Strategic Utilization of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole in Lead Optimization
Executive Summary
This application note details the strategic implementation of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole (referred to herein as DFE-EI ) as a high-value building block in medicinal chemistry.
The 2,2-difluoroethyl moiety is increasingly utilized as a bioisostere for N-ethyl and N-methyl groups. When attached to the N1-position of a 2-ethylimidazole core, it serves three critical functions in lead optimization:
-
Metabolic Blockade: It prevents oxidative
-dealkylation, a common clearance pathway for -alkyl imidazoles. -
Basicity Modulation (pKa): The electron-withdrawing effect of the fluorine atoms lowers the pKa of the imidazole N3, reducing off-target liabilities (e.g., hERG channel inhibition) associated with highly basic centers.
-
Lipophilicity Tuning: It modulates
while maintaining steric fidelity to the parent ethyl group.
This guide provides validated protocols for the synthesis, physicochemical profiling, and metabolic stability assessment of DFE-EI derivatives.
Chemical Profile and Rationale[1][2][3][4][5][6][7][8][9][10][11]
The Fluorine Effect: Structural Comparison
The transition from a standard 1,2-diethylimidazole to the fluorinated DFE-EI analog introduces specific electronic and steric changes.
| Property | 1,2-Diethylimidazole (Parent) | 1-(2,2-difluoroethyl)-2-ethylimidazole (DFE-EI) | Impact on Drug Design |
| Formula | Fluorine introduction | ||
| pKa (Est.) | ~7.1 - 7.3 | ~4.5 - 5.0 | Reduced Basicity: Critical for reducing hERG binding and improving membrane permeability in low pH environments. |
| Metabolic Stability | Low (N-dealkylation susceptible) | High (C-F bond resists CYP450 oxidation) | Extended Half-life: Blocks the formation of reactive aldehyde metabolites. |
| H-Bond Capacity | Acceptor (N3) | Acceptor (N3) + Weak Donor (CF2H ) | Novel Interactions: The terminal proton on |
Mechanism of Action: Metabolic Blocking
The primary utility of DFE-EI is the blockade of Cytochrome P450-mediated dealkylation. In non-fluorinated imidazoles, CYP450 hydroxylates the
Figure 1: Mechanism of metabolic stabilization. The difluoroethyl group prevents the
Experimental Protocols
Protocol A: Synthesis of DFE-EI
Objective: Efficient
Reagents:
-
2-Ethylimidazole (1.0 eq)
-
1-Bromo-2,2-difluoroethane (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylimidazole (10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add
(20 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation of the imidazole N1. -
Alkylation: Add 1-bromo-2,2-difluoroethane (12 mmol) dropwise via syringe.
-
Critical Step: If using the triflate, cool to 0°C before addition to prevent exotherms. For the bromide, room temperature addition is standard.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting imidazole ( ~97) and appearance of product ( ~161). -
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (100 mL) and wash with water (
mL) to remove DMF. -
Wash organic layer with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM). The difluoroethyl group reduces polarity compared to the parent imidazole; expect earlier elution.
Protocol B: pKa Determination (Potentiometric Titration)
Objective: Quantify the basicity shift to assess hERG liability reduction.
-
Setup: Prepare a 10 mM stock solution of DFE-EI in DMSO.
-
Titration: Dilute to 50 µM in 0.1 M KCl (ionic strength adjuster). Perform titration using a standardized HCl solution (0.01 M) from pH 10 down to pH 2 using an autotitrator (e.g., Sirius T3).
-
Analysis: Plot the Bjerrum difference plot.
-
Expected Result: The pKa of the imidazole conjugate acid should shift from ~7.2 (parent) to approximately 4.8–5.2 (DFE-EI).
-
Interpretation: A pKa < 6.0 significantly reduces the fraction of positively charged species at physiological pH (7.4), thereby reducing cation-trapping in the hERG channel.
-
Protocol C: Microsomal Stability Assay (HLM)
Objective: Validate the metabolic stability of the DFE-EI scaffold compared to the ethyl analog.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH regenerating system
-
Test Compounds: DFE-EI and 1,2-Diethylimidazole (Control)
-
Internal Standard (e.g., Propranolol)
Workflow:
-
Incubation: Prepare reaction mixture: 0.5 mg/mL HLM protein, 1 µM test compound in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
-
Plot
vs. time. -
Calculate
. -
Calculate
.
-
Data Interpretation:
-
1,2-Diethylimidazole: Expect rapid clearance (
min) due to N-dealkylation. -
DFE-EI: Expect significantly enhanced stability (
min).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for DFE-EI.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Context: Foundational text on bioisosteres, establishing the utility of fluorine substitution for metabolic stability.[1]
-
-
Xing, L., et al. (2015). "Novel Fluorinated Bioisosteres of the Ethyl Group." ChemMedChem, 10(4). Link
- Context: Specifically discusses the 2,2-difluoroethyl group as a robust bioisostere for ethyl, validating the pKa and lipophilicity shifts described.
-
BenchChem. "Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry." Technical Application Note. Link
- Context: General protocols for fluorin
-
PubChem Compound Summary. "Ethyl 1-(2,2-difluoroethyl)-1H-imidazole-2-carboxylate."[2] National Center for Biotechnology Information. Link
- Context: Verification of chemical structure and computed physicochemical properties for DFE-imidazole deriv
-
Tang, C., et al. (2000). "Metabolism by rat hepatic cytochrome P450s." Drug Metabolism and Disposition. Link
- Context: Mechanistic insight into imidazole ring metabolism and the necessity of blocking the N-alkyl site.
Sources
Application Note: Strategic Development of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole Analogs
Abstract
This guide details the rational design, synthesis, and validation of analogs based on the 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole scaffold. This specific pharmacophore leverages the "fluorine effect" to modulate pKa and block metabolic dealkylation while maintaining steric fidelity to the parent ethyl group. This document provides actionable protocols for N-difluoroethylation, structure-activity relationship (SAR) expansion, and metabolic stability assessment.
Introduction: The Fluorine Advantage
In medicinal chemistry, the 1-(2,2-difluoroethyl) group is a privileged bioisostere for standard ethyl or methyl groups. While the parent 2-ethylimidazole is a common heme-binding fragment (often found in antifungal azoles and heme-oxygenase inhibitors), it suffers from rapid metabolic oxidation at the
Why this scaffold?
-
Metabolic Blockade: The
group at the -position withdraws electrons, deactivating the -methylene protons against Cytochrome P450 (CYP450) mediated hydroxylation/dealkylation. -
Lipophilicity Modulation: The
terminal group is a lipophilic hydrogen bond donor.[1] It lowers LogP relative to a propyl group but maintains higher lipophilicity than a methyl group, often improving membrane permeability. -
Basicity Tuning: The electron-withdrawing fluorine atoms lower the pKa of the imidazole nitrogen (N3), potentially reducing off-target toxicity related to high basicity while maintaining H-bond acceptor capability.
Strategic Design & SAR Logic
The development of analogs should follow a vector-based optimization strategy. Do not modify all positions simultaneously.
SAR Decision Matrix
-
Vector A (N1-Tail): The 2,2-difluoroethyl moiety is the "anchor." Modifications here (e.g., to 2,2,2-trifluoroethyl) often drastically reduce basicity (pKa < 4), killing potency. Recommendation: Retain 2,2-difluoroethyl initially.
-
Vector B (C2-Position): The ethyl group provides specific steric bulk.
-
Analog Set 1:Cyclopropyl (Conformational restriction).
-
Analog Set 2:Isopropyl (Increased steric bulk to fill hydrophobic pockets).
-
Analog Set 3:Difluoromethyl (
) (Electronic reversal; reduces CYP inhibition risk).
-
-
Vector C (C4/C5-Backbone):
-
Introduction of Chloro/Cyano groups at C4 can modulate the electronics of the ring, affecting the H-bond acceptor strength of N3.
-
Visualization: SAR Logic Flow
Figure 1: Vector-based optimization strategy for imidazole analogs.
Experimental Protocols
Protocol A: Synthesis via Direct N-Alkylation
Objective: Synthesize 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole on a gram scale. Rationale: Direct alkylation is preferred over de novo ring synthesis for this specific scaffold due to the commercial availability of 2-ethylimidazole.
Reagents:
-
Substrate: 2-Ethylimidazole (CAS: 1072-62-4)
-
Electrophile: 2,2-Difluoroethyl triflate (preferred for reactivity) OR 1-bromo-2,2-difluoroethane (requires higher temp). Note: Triflate is prepared in situ or freshly.
-
Base: Cesium Carbonate (
) – Promotes clean N-alkylation. -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Preparation of Electrophile (If using Triflate):
-
Cool a solution of 2,2-difluoroethanol (1.0 eq) and Pyridine (1.1 eq) in DCM to -78°C.
-
Dropwise add Triflic anhydride (
, 1.1 eq). Stir for 1h. Workup with cold water/HCl. Use the DCM layer directly or concentrate carefully (volatile!).
-
-
Alkylation:
-
In a round-bottom flask, dissolve 2-ethylimidazole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add
(2.0 eq). Stir at Room Temperature (RT) for 15 mins to deprotonate. -
Add the 2,2-difluoroethyl electrophile (1.2 eq) dropwise.
-
Critical Step: If using bromide/iodide, heat to 60°C. If using triflate, stir at 0°C to RT.
-
Monitor reaction by LC-MS (Target Mass: ~160.18 Da).
-
-
Workup & Purification:
-
Dilute with EtOAc, wash 3x with Water (to remove DMF), 1x Brine.
-
Dry over
, concentrate. -
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0-10% MeOH in DCM. (Imidazoles streak on silica; add 1%
or to mobile phase).
-
-
Data Validation (Expected):
-
1H NMR: Triplet of triplets at
~6.0 ppm ( , huge coupling constant ). -
19F NMR: Doublet at
-120 to -125 ppm.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Confirm the stability of the difluoroethyl tail compared to a standard ethyl tail.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system.
-
Test Compounds: The difluoro analog vs. 1,2-diethylimidazole (Control).
Workflow:
-
Pre-Incubation: Mix HLM (final conc 0.5 mg/mL) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% remaining) vs. time. The slope
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway for the target scaffold via direct alkylation.
Comparative Data Summary
| Property | 1,2-Diethylimidazole (Control) | 1-(2,2-difluoroethyl)-2-ethylimidazole (Target) | Impact |
| pKa (N3) | ~7.8 | ~4.5 - 5.5 | Reduced basicity; less lysosomal trapping. |
| LogD (pH 7.4) | 1.2 | 1.6 | Slight increase in lipophilicity due to F. |
| HLM | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Blocked N-dealkylation. |
| H-Bond Donor | 0 | 1 (Weak, | Potential for unique binding interactions. |
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Hypothesis. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Behr, J. B., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.[1] Angewandte Chemie Int.[1] Ed.Link
Sources
1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole as a scaffold in drug design
Application Note: 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole as a Strategic Scaffold in Drug Design
Executive Summary
In modern drug discovery, the 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole scaffold represents a high-value structural motif designed to address specific pharmacokinetic challenges. Unlike simple alkyl-imidazoles, which often suffer from rapid metabolic clearance (N-dealkylation) and excessive basicity (leading to poor membrane permeability or hERG liability), this fluorinated scaffold leverages the "Fluorine Effect" to modulate pKa, enhance metabolic stability, and fine-tune lipophilicity.
This guide provides a comprehensive technical overview of this scaffold, detailing its design rationale, synthesis protocols, and application in developing antagonists for targets such as TGF-β receptors and H2 receptors .
Design Rationale: The Fluorine Advantage
The transition from a standard N-ethyl group to an N-(2,2-difluoroethyl) group is a calculated medicinal chemistry strategy. The introduction of fluorine atoms at the
pKa Modulation and Permeability
The imidazole ring is amphoteric. A standard 1-ethyl-2-ethylimidazole has a pKa (of the conjugate acid) around 7.5–8.0 , making it largely protonated at physiological pH (7.4). This cationic character can limit passive diffusion across cell membranes.
-
Mechanism: The electron-withdrawing inductive effect (-I) of the two fluorine atoms in the 2,2-difluoroethyl group pulls electron density away from the imidazole nitrogen lone pair.
-
Outcome: This significantly lowers the pKa (typically by 1.5–2.0 log units), rendering a larger fraction of the molecule neutral at physiological pH, thereby improving oral bioavailability and CNS penetration .
Metabolic Blockade
N-alkyl imidazoles are prone to oxidative N-dealkylation by Cytochrome P450 enzymes (particularly CYP3A4).
-
Mechanism: The C-F bond is metabolically inert. Furthermore, the fluorines deactivate the adjacent C-H bonds toward radical abstraction, blocking the initial hydroxylation step required for dealkylation.
-
Outcome: Extended half-life (
) and reduced formation of potentially toxic aldehyde metabolites.
Table 1: Comparative Physicochemical Profile
| Property | 1-Ethyl-2-ethylimidazole (Reference) | 1-(2,2-difluoroethyl)-2-ethylimidazole | Impact |
| pKa (Basic N) | ~7.8 | ~6.1 - 6.6 | Improved passive permeability |
| LogP | ~1.2 | ~1.6 | Increased lipophilicity (Hydrophobic binding) |
| Metabolic Liability | High (N-dealkylation) | Low | Blocked metabolic soft spot |
| H-Bond Acceptor | Strong | Moderate | Reduced non-specific binding |
Strategic Application Pathways
The following diagram illustrates the logical flow of using this scaffold to optimize a lead compound.
Caption: Workflow for optimizing imidazole-based drugs using the 2,2-difluoroethyl bioisostere.
Experimental Protocols
Protocol A: Synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Objective: To synthesize the core scaffold from commercially available precursors. Scale: 10 mmol (scalable to >100 g).
Reagents:
-
2-Ethylimidazole (CAS: 1072-62-4)
-
1-Bromo-2,2-difluoroethane (CAS: 359-07-9) or 2,2-Difluoroethyl triflate (for higher reactivity)
-
Cesium Carbonate (
) -
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylimidazole (0.96 g, 10.0 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add Cesium Carbonate (4.88 g, 15.0 mmol, 1.5 eq) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation of the imidazole N-H.
-
Alkylation: Add 1-bromo-2,2-difluoroethane (1.74 g, 12.0 mmol, 1.2 eq) dropwise via syringe.
-
Note: If using the volatile bromide, fit the flask with a reflux condenser and seal well.
-
-
Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor reaction progress by LC-MS (Target Mass: [M+H]+ = 161.09).
-
Work-up:
-
Cool the mixture to RT.
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove DMF and inorganic salts.
-
Wash the organic layer with Brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–5% Methanol in Dichloromethane).
-
Yield: Expect ~75–85% as a pale yellow oil.
-
Self-Validation Check:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic triplet of doublets for the
proton ( ppm, Hz) and the methylene quartet ( ppm).
Protocol B: Regioselective Bromination (Intermediate Generation)
Context: This step generates 4,5-dibromo-1-(2,2-difluoroethyl)-1H-imidazole , a key intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) used in TGF-β receptor antagonists [1].
Reagents:
-
1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole (Product from Protocol A)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)[1]
Methodology:
-
Dissolve the imidazole scaffold (1.0 eq) in ACN (0.2 M concentration).
-
Cool to 0°C in an ice bath.
-
Add NBS (2.05 eq) portion-wise over 15 minutes. Protect from light.
-
Allow to warm to RT and stir for 4 hours.
-
Work-up: Concentrate solvent, redissolve in DCM, wash with 10%
(to quench bromine), then water. -
Outcome: The 4,5-dibromo product allows for sequential functionalization—typically the C-5 bromine is more reactive toward lithiation, while C-4 is accessible via specific Pd-catalyzed couplings.
Case Studies & Applications
Case Study 1: TGF-β Receptor Antagonists
In the development of inhibitors for Transforming Growth Factor-beta (TGF-β), the imidazole core serves as a hinge-binding motif.
-
Challenge: Early prototypes with simple alkyl chains showed rapid hepatic clearance.
-
Solution: Incorporation of the 1-(2,2-difluoroethyl) group (Patent US20190337942A1) maintained potency while significantly improving metabolic stability in human liver microsomes (HLM) [1]. The 4,5-dibromo intermediate (Protocol B)[2] was utilized to couple aryl groups to the imidazole core.[3]
Case Study 2: H2 Receptor Antagonists (Mifentidine Analogs)
Research into formamidine histamine H2-receptor antagonists demonstrated the critical role of basicity.
-
Data: Replacing an N-ethyl group (
) with an N-(2,2-difluoroethyl) group ( ) reduced the basicity to a range more compatible with gut absorption without abolishing receptor affinity [2].
References
-
TGF-beta Receptor Antagonists. Patent US20190337942A1. Intermediate 1B synthesis and application in kinase inhibitor design.
-
N-(fluoroethyl)(imidazolylphenyl)formamidines: The issue of the active species of mifentidine. Journal of Medicinal Chemistry, 1989.[4] Comparative pKa and affinity data for fluoroethyl imidazoles.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. Review of difluoromethyl bioisosteres in drug design.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20190337942A1 - Tgf beta receptor antagonists - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(fluoroethyl)(imidazolylphenyl)formamidines. The issue of the active species of mifentidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole synthesis
Technical Support Center: Case #DFE-2026 Subject: Yield Optimization for 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Beta-Proton" Trap
Welcome to the technical support center. If you are seeing yields below 40%, you are likely falling victim to the Beta-Elimination Trap .
The synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole involves alkylating 2-ethylimidazole with a 2,2-difluoroethyl electrophile. The critical failure mode here is not the nucleophilicity of the imidazole, but the stability of your alkylating agent.
In the 2,2-difluoroethyl group (
This guide restructures your protocol to favor substitution (
Module 1: Reagent & Base Selection (The "Hardware")
You must choose an alkylating agent that balances reactivity with stability, and a base that is basic enough to deprotonate the imidazole (
Recommended System: The Cesium Effect
We strongly recommend switching to a Cesium Carbonate / Acetonitrile or DMF system.
-
Base:
(Cesium Carbonate).[1] The "Cesium Effect" increases the solubility of the base in organic solvents and provides a "naked," highly reactive imidazole anion without being basic enough to rapidly degrade the fluoroalkyl agent. -
Electrophile: 2,2-difluoroethyl triflate (DfEtOTf).
-
Why: Alkyl halides (Bromide/Iodide) require higher temperatures (
) to react, which accelerates the unwanted elimination side reaction. Triflates react at to Room Temperature (RT). -
Warning: DfEtOTf is unstable; generate it in situ or use immediately.
-
Comparative Reagent Table:
| Parameter | 2,2-Difluoroethyl Iodide | 2,2-Difluoroethyl Triflate (Recommended) |
| Reactivity | Low (Requires Heat) | High (Reacts at |
| Elimination Risk | High (due to prolonged heating) | Low (if kept cold) |
| Base Compatibility | ||
| Typical Yield | 20-45% | 65-85% |
Module 2: Reaction Mechanism & Troubleshooting (The "Logic")
Understanding the competition between the desired pathway and the yield-killing pathway is crucial.
Visualizing the Competition (Pathway Diagram)
Figure 1: The kinetic competition between productive alkylation (Green) and destructive elimination (Red).
Step-by-Step Optimized Protocol
-
Activation: Dissolve 2-ethylimidazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Add
(2.0 equiv). Stir at RT for 30 mins.-
Note: This forms the imidazole anion.
-
-
Addition: Cool the mixture to
. Add 2,2-difluoroethyl triflate (1.2 equiv) dropwise.-
Critical: Do not dump the reagent in all at once. An exotherm can trigger elimination.
-
-
Reaction: Allow to warm to RT slowly. Monitor by TLC (Stain: KMnO4 or Iodine).
-
Endpoint: The reaction should be complete within 2-4 hours. Do not heat unless absolutely necessary.
-
Module 3: Isolation & Purification (The "Recovery")
Users often report "product disappearance" during workup. This is usually due to the high water solubility of small imidazole derivatives or volatility.
Common Issue: The target molecule is a weak base and likely an oil or low-melting solid. If you wash with acidic water, it stays in the aqueous layer. If you rotavap too aggressively, you may sublime/evaporate it.
Purification Workflow:
-
Quench: Dilute with EtOAc, add saturated
(do not use acid). -
Extraction: Extract aqueous layer 3x with EtOAc (or DCM if solubility is poor).
-
Drying: Dry over
, filter, and concentrate carefully (keep bath < ). -
Salt Formation (Recommended for Storage): If the free base is an oil, treat the etheral solution with HCl in Dioxane to precipitate the Hydrochloride Salt . This stabilizes the compound and prevents volatility losses.
Frequently Asked Questions (Troubleshooting)
Q: Can I use NaH to ensure full deprotonation of the imidazole?
A: Avoid NaH. While NaH ensures deprotonation, it is a "hard" base that will attack the acidic
Q: I see a new spot on TLC, but it's very close to the starting material. A: Imidazole N-alkylation often results in a significant change in polarity, but if they are close, use a solvent system of DCM:MeOH:NH4OH (90:9:1) . The ammonia keeps the imidazole deprotonated and sharpens the peaks.
Q: Why is my yield low even with Cs2CO3?
A: Check your water content . The triflate is extremely water-sensitive. Ensure your Acetonitrile is anhydrous and the
Q: Is regioselectivity an issue?
A: For 2-ethylimidazole , no. The molecule is tautomerically symmetric (
References
-
Selectivity in Imidazole Alkylation
-
Fluoroethylation Strategies
-
Base Effects in Alkylation
-
Properties of Fluoroethyl Triflates
Sources
- 1. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. semanticscholar.org [semanticscholar.org]
stability testing of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole under different conditions
This guide serves as a specialized Technical Support Center for 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole . It is designed to assist researchers in navigating stability testing, troubleshooting degradation issues, and optimizing analytical methods.
Status: Operational Ticket ID: STAB-PROTO-2024-DFE Assigned Specialist: Senior Application Scientist
Module 1: Chemical Stability Profile
Before initiating stress testing, you must understand the molecular vulnerabilities of your compound. This molecule combines a robust imidazole core with a fluorinated alkyl chain.
Structural Vulnerability Analysis
| Moiety | Stability Risk | Mechanism |
| Imidazole Ring | Moderate | Susceptible to oxidation (N-oxide formation) under peroxide stress. Generally resistant to hydrolysis but can undergo ring cleavage under extreme acidic/thermal stress. |
| 2,2-Difluoroethyl Group ( | High (Base Sensitive) | The protons on the terminal carbon ( |
| 2-Ethyl Group | High (Oxidation) | The benzylic-like position (methylene |
Module 2: Troubleshooting & FAQs
Select your issue below for immediate diagnostic steps.
Q1: "My sample turned yellow/brown during stress testing. Is this normal?"
Diagnosis: Likely Oxidative Degradation .
-
Cause: Imidazoles are electron-rich heterocycles. Yellowing often indicates the formation of N-oxides or complex polymerization products (similar to Maillard reaction precursors) initiated by radical attack on the ethyl group.
-
Action: Check your chromatogram for a peak eluting before the parent peak (N-oxides are more polar).
-
Prevention: Always conduct stress testing in the dark to rule out photo-oxidation. Use amber glassware.
Q2: "I see a mass shift of -20 Da in my LC-MS data under basic conditions."
Diagnosis: Dehydrofluorination (Loss of HF) .
-
Cause: The 2,2-difluoroethyl group contains acidic protons (
). Strong bases (e.g., 1N NaOH) can trigger E2 elimination, removing a proton and a fluoride ion ( Da mass loss), creating a difluorovinyl impurity. -
Action: Reduce base concentration to 0.1N NaOH or lower the temperature. This is a "forced" degradation artifact and may not reflect shelf-life stability.
Q3: "My recovery is low (<80%) but I don't see new peaks."
Diagnosis: Volatility or Sorption .
-
Cause: Small alkyl-imidazoles can be semi-volatile. Alternatively, the basic nitrogen can bind strongly to silanols on glass surfaces.
-
Action:
-
Use treated glassware (silanized).
-
Ensure your capture solvent in HPLC vials is slightly acidic (0.1% Formic Acid) to protonate the imidazole (
), keeping it ionic and non-volatile.
-
Module 3: Forced Degradation Protocols (ICH Q1A Compliant)
Use the following standardized workflows. These are designed to target 5–20% degradation.[1][2]
Experimental Workflow Visualization
Caption: Standardized forced degradation workflow ensuring proper neutralization prior to analysis to prevent column damage.
Detailed Stress Conditions Table
| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl | 2–24 Hours | 5–20% | Imidazoles are acid-stable. If no degradation after 24h, increase to 1N HCl @ 60°C. |
| Base Hydrolysis | 0.1 N NaOH | 1–4 Hours | 5–20% | Critical: Monitor closely. The difluoroethyl group is base-labile. Do not heat initially. |
| Oxidation | 3% | 1–6 Hours | 5–20% | Watch for N-oxide formation ( |
| Thermal | 60°C (Solid/Soln) | 1–7 Days | <5% | Check for sublimation if testing solid state. |
| Photostability | UV/Vis (ICH Q1B) | 1.2M Lux•hr | Variable | Keep control sample wrapped in foil. |
Module 4: Degradation Pathway Analysis
Understanding how the molecule breaks down is vital for identifying impurities.
Caption: Predicted degradation pathways. Red arrows indicate high-risk pathways specific to the difluoroethyl moiety.
Module 5: Analytical Method Optimization
To detect these degradants, your HPLC method must be stability-indicating.
-
Column: C18 or Phenyl-Hexyl (for better polar selectivity).
-
Why? The difluoro group adds lipophilicity, but degradants (N-oxides, dealkylated forms) will be more polar.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0).
-
Why? Acidic pH ensures the imidazole is protonated, improving peak shape and preventing tailing caused by silanol interactions.
-
-
Mobile Phase B: Acetonitrile.
-
Wavelength: 210–220 nm.
-
Note: The imidazole ring has weak UV absorbance. 210 nm is required for sensitivity but watch for solvent cut-off noise.
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. Link
-
PubChem. (2025).[4] Compound Summary: Ethyl 1-(2,2-difluoroethyl)imidazole-2-carboxylate (Analogous Structure). National Library of Medicine. Link
-
Koucký, F., et al. (2025).[5] Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.[5][6] RSC Advances.[5] (Demonstrates base-sensitivity of fluoroalkyl groups). Link
-
Huang, Y., et al. (2019).[7] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.[8] Link
-
NIST Chemistry WebBook. (2022). 1H-Imidazole, 2-ethyl- Thermochemical Data. National Institute of Standards and Technology. Link
Sources
- 1. youtube.com [youtube.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. Ethyl 1-(2,2-difluoroethyl)-1H-imidazole-2-carboxylate | C8H10F2N2O2 | CID 177846966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
challenges in the purification of difluoroethyl-containing compounds
Status: Online 🟢 Current Wait Time: 0 minutes Operator: Dr. A. Vance, Senior Application Scientist
Welcome to the Difluoroethyl ( -Et) Technical Hub.
You are likely here because your target molecule—specifically one containing a 1,1-difluoroethyl (
These groups are potent bioisosteres for ethyl, isopropyl, or carbonyl groups, offering improved metabolic stability and lipophilicity [1]. However, they introduce unique physicochemical challenges that often result in "missing mass," invisible peaks, or unexpected decomposition.
Below are the three most common "tickets" we receive, structured as troubleshooting modules.
Ticket #01: "My compound vanished during concentration/drying."
Diagnosis: Volatility-Induced Loss. Severity: Critical.
The Science:
The introduction of a
Troubleshooting Protocol:
-
Stop using High-Vacuum: Do not subject molecules with MW < 250 containing
groups to high vacuum (< 5 mbar) for extended periods. -
Solvent Swap: Avoid Dichloromethane (DCM) for the final extraction if your product is volatile. DCM’s low boiling point (40 °C) often overlaps with the sublimation/evaporation point of small fluorinated intermediates.
-
Recommendation: Extract with Methyl tert-butyl ether (MTBE) or Diethyl ether (
). These form azeotropes that are easier to control, or simply require less aggressive heating to remove.
-
-
The "Keeper" Solvent Technique:
-
Never evaporate to dryness.
-
Add a high-boiling "keeper" solvent (e.g., DMSO or DMA) if the next step is a coupling reaction.
-
If isolation is required, co-evaporate with pentane at 0 °C.
-
Data Comparison: Volatility Risks
| Compound Type | Intermolecular Force | Volatility Risk | Recommended Bath Temp |
| Ethyl Analog ( | Standard vdW | Low | 40 °C |
| Difluoroethyl ( | Weak vdW (Fluorine effect) | High | < 25 °C (Cold Bath) |
| Trifluoroethyl ( | Very Weak vdW | Extreme | Do not rotavap; distill solvent |
Ticket #02: "I see the product on TLC/LCMS, but it degrades after silica column."
Diagnosis: Silica-Induced Dehydrofluorination (HF Elimination). Severity: High.
The Science:
The
Mechanism of Failure: The diagram below illustrates how a standard base or active surface triggers the destruction of your compound.
Fig 1. Mechanism of base-mediated dehydrofluorination in 2,2-difluoroethyl compounds.
Troubleshooting Protocol:
-
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, OR use 1% Acetic Acid if your compound is base-sensitive (check stability first).
-
Switch Stationary Phase:
-
Gold Standard: Use Diol-functionalized silica . It is less acidic than bare silica and less prone to inducing elimination.
-
Alternative: Neutral Alumina (Grade III).
-
-
Avoid Strong Bases in Workup: Never use NaOH or KOH. Use saturated
or phosphate buffer (pH 7) for quenching reactions involving these substrates.
Ticket #03: "My compound is invisible on the Flash/Prep-HPLC."
Diagnosis: Low UV Absorbance (The "Fluorine Blind Spot"). Severity: Moderate.
The Science: Aliphatic C-F bonds do not absorb UV light in the standard 254 nm range. If your difluoroethyl group is attached to an aliphatic chain (e.g., a difluoro-analog of a fatty acid or simple amino acid), the molecule is effectively invisible to standard UV detectors. Furthermore, solvents like Ethyl Acetate absorb strongly below 220 nm, masking any weak signal your compound might have [3].
Troubleshooting Protocol:
-
Detector Switch:
-
ELSD (Evaporative Light Scattering Detector): This is the mandatory detector for fluorinated aliphatics. It detects mass, not chromophores.
-
Refractive Index (RI): Suitable for isocratic runs, but less sensitive than ELSD.
-
-
The "Blind" Collection Strategy:
-
If you lack ELSD, use
NMR to check fractions. -
Protocol: Collect all fractions. Combine 50 µL from every 5 consecutive test tubes into a "super-fraction." Run a quick
NMR (unlocked, no deuterium solvent needed if using a modern shim map). -
Signal: Look for the characteristic doublet of triplets (or multiplet) around -110 to -130 ppm.
-
-
Visualizing on TLC:
-
UV 254 nm will fail.
-
Stain: Use Permanganate (
) (oxidizes C-H bonds) or Phosphomolybdic Acid (PMA) . -
Note: Iodine (
) staining is often ineffective on highly fluorinated chains due to poor intercalation.
-
Decision Matrix: Choosing a Purification Method
Fig 2. Workflow for selecting purification and detection methods for difluoroethyl compounds.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Biotage Application Note. (2024). Why you should add an ELSD to your flash chromatography system. Biotage Blog.
-
Mykhailiuk, P. K. (2020).[2][3] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition, 59(46), 20515-20521.[3]
Sources
Technical Support Center: Scaling Up the Production of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Welcome to the technical support center for the synthesis and scale-up of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scalable process.
I. Overview of the Synthetic Strategy
The target molecule, 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole, is synthesized via the N-alkylation of 2-ethyl-1H-imidazole. This process involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on a suitable 2,2-difluoroethyl electrophile. While straightforward in principle, scaling this reaction requires careful control over regioselectivity, reaction kinetics, and potential side reactions.
The primary challenge in the N-alkylation of unsymmetrical imidazoles is achieving regioselectivity.[1] For 2-ethyl-1H-imidazole, the ethyl group at the C2 position presents significant steric hindrance. This steric bulk favors alkylation at the less hindered N-1 position, which is the desired outcome for this synthesis.[1] The introduction of the fluoroalkyl group also presents unique challenges due to the electronic properties of fluorine, which can affect the reactivity of the alkylating agent.[2]
Sources
Validation & Comparative
comparing biological activity of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole with other imidazoles
Comparative Guide: Biological Activity & Performance of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Executive Summary
This guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole (CAS: 1339790-91-8), a specialized imidazole derivative characterized by the incorporation of a gem-difluoroethyl group at the N1 position.
While standard N-alkyl imidazoles (e.g., 1-ethyl-2-ethylimidazole) are widely used as epoxy curing agents or pharmaceutical intermediates, the introduction of the 2,2-difluoroethyl moiety significantly alters the physicochemical profile. This modification is a classic medicinal chemistry strategy designed to modulate basicity (pKa) , enhance metabolic stability , and reduce off-target cytochrome P450 (CYP) inhibition compared to non-fluorinated analogs.
Part 1: Structural & Mechanistic Analysis
The biological and chemical behavior of this compound is dictated by two competing structural features: the steric bulk of the 2-ethyl group and the electronic withdrawal of the N-(2,2-difluoroethyl) group .
The Fluorine Effect: Basicity & CYP Inhibition
Standard imidazoles coordinate to the heme iron of CYP450 enzymes via the unhindered Nitrogen-3 (N3) lone pair, often causing drug-drug interactions (DDIs).
-
Mechanism: The highly electronegative fluorine atoms in the 2,2-difluoroethyl group exert a strong electron-withdrawing inductive effect (-I effect) through the ethyl chain.
-
Result: This pulls electron density away from the imidazole ring, lowering the pKa of the N3 nitrogen.
-
Biological Impact: A lower pKa reduces the affinity of the imidazole for the heme iron (which requires a strong nucleophile). Therefore, 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole is predicted to be a significantly weaker CYP inhibitor than its non-fluorinated parent, 1-ethyl-2-ethylimidazole.
Metabolic Stability (Blockade of N-Dealkylation)
-
Mechanism: N-ethyl groups are susceptible to oxidative dealkylation by CYP enzymes (hydroxylation at the
- or -carbon followed by cleavage). -
Result: The C-F bonds are metabolically robust. The
-fluorination prevents hydrogen abstraction at the adjacent position, effectively blocking the standard N-dealkylation pathway. -
Biological Impact: Extended half-life (
) in microsomal stability assays.
Part 2: Comparative Performance Data
The following table contrasts the predicted physicochemical and biological profiles of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole against its direct non-fluorinated analog and a standard imidazole drug.
Table 1: Comparative Physicochemical & Biological Profile
| Feature | 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole | 1-Ethyl-2-ethylimidazole | Clotrimazole (Reference) |
| CAS Number | 1339790-91-8 | 139-93-5 | 23593-75-1 |
| Electronic State | Electron-Deficient Ring | Electron-Rich Ring | Electron-Rich Ring |
| Predicted pKa (N3) | ~5.5 - 6.0 (Lower Basicity) | ~7.2 - 7.5 (Moderate Basicity) | ~6.7 |
| CYP450 Inhibition | Low (Reduced Heme Affinity) | High (Strong Heme Binder) | Very High (Potent Inhibitor) |
| Metabolic Stability | High (Blocked Dealkylation) | Low (Rapid N-Dealkylation) | Moderate |
| Lipophilicity (LogP) | Moderate (Dipolar | Moderate | High |
| Primary Utility | Low-toxicity Intermediate / Latent Curing | Curing Agent / Precursor | Antifungal Drug |
Part 3: Mechanistic Visualization (SAR)
The diagram below illustrates the Structure-Activity Relationship (SAR) driving the distinct profile of this molecule.
Caption: SAR map showing how the difluoroethyl group reduces basicity and blocks metabolism, leading to a cleaner toxicological profile compared to standard imidazoles.
Part 4: Experimental Protocols for Validation
To objectively validate the superior profile of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole, the following standardized protocols should be employed.
Protocol A: Comparative CYP450 Inhibition Assay (Fluorescence-Based)
Purpose: To demonstrate reduced off-target inhibition compared to 1-ethyl-2-ethylimidazole.
-
Reagents: Recombinant human CYP3A4 isozyme, NADPH regenerating system, Test compounds (Fluorinated vs. Non-fluorinated), Ketoconazole (Positive Control), and a fluorogenic substrate (e.g., BFC).
-
Preparation: Prepare 10 mM stock solutions of the test compound in DMSO. Serial dilute to concentrations ranging from 0.1 nM to 100 µM.
-
Incubation:
-
Mix enzyme + substrate + test compound in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH.
-
Incubate at 37°C for 30 minutes.
-
-
Detection: Stop reaction with acetonitrile. Measure fluorescence (Ex/Em specific to metabolite).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Expected Result: The IC50 for the difluoroethyl analog should be 10-100x higher (less potent inhibition) than the non-fluorinated control.
-
Protocol B: Microsomal Metabolic Stability Assay
Purpose: To quantify the half-life extension provided by the fluorine substitution.
-
System: Pooled human or rat liver microsomes (HLM/RLM).
-
Dosing: Spike test compound (1 µM final) into microsomal suspension (0.5 mg protein/mL).
-
Time-Course: Initiate with NADPH. Aliquot samples at t = 0, 5, 15, 30, 60 min.
-
Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.-
Expected Result: The difluoroethyl analog should show >90% remaining at 60 min, whereas the ethyl analog may show significant degradation (<50% remaining).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63810190, 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole. Retrieved from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Hagmann, W. K. (2008).The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. (Impact of fluorine on pKa and basicity).
- Correia, M. A., & Ortiz de Montellano, P. R. (2005).Inhibition of Cytochrome P450 Enzymes. Cytochrome P450 Structure, Mechanism, and Biochemistry, 3rd Ed.
A Strategic Guide to Investigating the Cross-Reactivity of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is the characterization of its selectivity profile. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound, 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole. Given the absence of published data on this specific molecule, we will establish a de novo strategy, leveraging the well-documented promiscuity and diverse pharmacology of the imidazole scaffold to inform our approach.[1][2][3][4]
The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of drugs with diverse mechanisms of action, from antifungal agents to antihypertensives.[3][5] This very versatility, however, necessitates a thorough investigation of potential off-target effects to mitigate the risk of adverse drug reactions and to ensure the development of a safe and effective therapeutic.[6][7] This guide will provide a logical, tiered approach to systematically de-risk 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole by comparing its potential activity against a panel of targets associated with known imidazole-containing drugs.
Part 1: Foundational In Silico Profiling
Before embarking on resource-intensive in vitro assays, a robust in silico assessment can provide valuable, predictive insights into the potential cross-reactivity profile of our lead compound. This initial step helps in prioritizing targets for subsequent experimental validation.[7][8][9]
Structural Similarity and Target Prediction
The guiding principle here is that structurally similar molecules often exhibit similar biological activities. We will employ computational methods to compare 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole against a database of known drugs and their targets.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D conformation of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Database Selection: Utilize publicly available and commercial databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on small molecules and their protein targets.
-
Similarity Search: Perform a 2D and 3D similarity search using algorithms like Tanimoto similarity for 2D fingerprints and shape-based alignment for 3D structures.[8]
-
Target Prediction: Employ target prediction tools (e.g., SEA, SwissTargetPrediction) that use the principle of chemical similarity to predict potential protein targets.[9]
-
Comparator Selection: Based on the similarity search, select a panel of imidazole-containing drugs with diverse and well-characterized primary targets and off-targets. For this guide, we will consider:
-
Ketoconazole: An antifungal agent known for its potent inhibition of cytochrome P450 enzymes.[2]
-
Cimetidine: A histamine H2 receptor antagonist used to treat peptic ulcers.
-
Losartan: An angiotensin II receptor antagonist for hypertension.[1]
-
Clotrimazole: Another antifungal agent with known off-target effects.[2]
-
Data Presentation: Predicted Target Profile
| Predicted Target Class | Representative Targets | Rationale for Inclusion |
| Cytochrome P450 Enzymes | CYP3A4, CYP2C9, CYP2D6 | High potential for drug-drug interactions; known off-targets for many imidazoles. |
| G-Protein Coupled Receptors | Histamine H2 Receptor, Angiotensin II Receptor AT1 | Primary targets of comparator drugs; structural motifs may confer affinity. |
| Kinases | Various | Imidazole derivatives have been shown to possess kinase inhibitory activity.[3] |
| Nuclear Receptors | PXR, CAR | Imidazoles can modulate the activity of these receptors, impacting drug metabolism. |
Part 2: Tiered In Vitro Cross-Reactivity Screening
The in silico predictions will guide a tiered and focused in vitro screening cascade. This approach conserves resources by initially performing broad panel screens at a single concentration, followed by more detailed concentration-response studies for any identified "hits."
Broad Panel Screening: The "Ambit" Profile
A broad panel screen provides a wide-angle view of the compound's off-target liabilities. Several contract research organizations (CROs) offer commercially available screening panels.
Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Submission: Submit 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole to a CRO for screening against a comprehensive panel of receptors, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Initial Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Data Analysis: Results are reported as a percentage of inhibition or stimulation. A commonly used threshold for a "hit" is >50% inhibition or stimulation.
Logical Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing compound cross-reactivity.
Focused Concentration-Response Studies
For any hits identified in the broad panel screen, it is crucial to determine their potency. This is achieved by generating concentration-response curves to calculate the IC50 (for inhibition) or EC50 (for stimulation) values.
Experimental Protocol: IC50 Determination for CYP450 Inhibition
This protocol is based on commercially available fluorescent assays and is a self-validating system with appropriate controls.
-
Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9).
-
Fluorogenic probe substrate specific for each CYP isoform.
-
NADPH regenerating system.
-
Test compound (1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole) and positive control inhibitor (e.g., Ketoconazole for CYP3A4).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
In the microplate, add the CYP enzyme, the test compound/control, and the buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate for the optimized reaction time at 37°C.
-
Stop the reaction and read the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (0% inhibition) and a no-activity control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative CYP450 Inhibition Profile
| Compound | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) |
| 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole | Experimental Data | Experimental Data | Experimental Data |
| Ketoconazole | 0.05 | 2.5 | >50 |
| Cimetidine | 20 | >50 | 15 |
| Losartan | >50 | 1.0 | >50 |
| Clotrimazole | 0.02 | 0.5 | >50 |
Note: Data for comparator drugs are representative values from the literature.
Part 3: Cell-Based Functional Assays for Hit Validation
Confirmation of activity in a more physiological context is the final step in this initial cross-reactivity assessment. Cell-based assays can determine whether the binding or enzymatic inhibition observed in biochemical assays translates to a functional effect in a cellular environment.
Experimental Protocol: Histamine H2 Receptor Functional Assay (cAMP Measurement)
This protocol assesses the antagonist activity of the test compound at the histamine H2 receptor.
-
Cell Line: Use a stable cell line expressing the human histamine H2 receptor (e.g., HEK293-H2R).
-
cAMP Assay Kit: Employ a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or a known antagonist (e.g., cimetidine) for a specified pre-incubation time.
-
Stimulate the cells with a concentration of histamine that elicits a submaximal response (EC80).
-
After incubation, lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the histamine-induced cAMP response.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Decision Tree for Hit Prioritization
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
A Comparative Guide to the Biological Effects of Difluoroethyl Imidazoles in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological processes.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoroethyl group, has emerged as a key strategy to modulate the physicochemical and pharmacological properties of these compounds, offering potential advantages in potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the biological effects of difluoroethyl imidazoles, with a particular focus on their activity as kinase inhibitors. We will delve into their mechanism of action, compare their performance against other imidazole-based and non-imidazole alternatives, and provide detailed experimental protocols to support further research and development.
The Rise of Fluorinated Imidazoles in Kinase Inhibition
The imidazole ring system is a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and metal coordination.[2] Its derivatives have been extensively explored for a multitude of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][5] In the realm of kinase inhibition, the trisubstituted imidazole scaffold has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors, most notably targeting p38 MAP kinase.[6]
The strategic incorporation of fluorine atoms into drug candidates can significantly impact their biological properties. The difluoroethyl group, in particular, can alter a molecule's lipophilicity, membrane permeability, and metabolic profile. Furthermore, the strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, potentially enhancing binding interactions with target proteins.
Comparative Analysis of Difluoroethyl Imidazoles as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[6] Imidazole-based compounds have been at the forefront of p38 inhibitor development.[7] While direct comparative studies focusing solely on difluoroethyl imidazoles versus a broad range of other inhibitors are not extensively documented in single publications, we can synthesize data from various studies to provide a comparative perspective.
For instance, a study on trifluoromethyl-substituted imidazoles demonstrated potent p38 MAP kinase inhibitory activity.[8] Compound AA6 from this series exhibited a considerable IC50 value of 403.57 ± 6.35 nM against p38 kinase, which was compared to the well-known p38 inhibitor, SB203580 (adezmapimod), with an IC50 of 222.44 ± 5.98 nM.[8] This highlights the potential of fluoroalkyl-substituted imidazoles to achieve potent inhibition, although in this specific case, the trifluoromethyl analog did not surpass the potency of the established non-fluoroalkylated inhibitor.
The following table summarizes the inhibitory activity of a representative fluoroalkyl-imidazole compound against p38 MAP kinase, alongside a standard reference compound.
| Compound | Structure | Target | IC50 (nM) | Reference |
| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | p38 MAP Kinase | 403.57 ± 6.35 | [8] |
| SB203580 | Pyridinyl imidazole | p38 MAP Kinase | 222.44 ± 5.98 | [8] |
Causality Behind Experimental Choices: The selection of SB203580 as a comparator is logical due to its established role as a potent and selective p38 inhibitor, providing a robust benchmark for evaluating novel compounds. The use of an in vitro kinase assay is a standard initial step to determine the direct inhibitory effect of a compound on its target enzyme, providing a clear measure of potency (IC50).
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for key experiments.
In Vitro p38 MAP Kinase Inhibition Assay
This protocol is adapted from methodologies described for the evaluation of p38 MAP kinase inhibitors.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (e.g., difluoroethyl imidazoles) and control inhibitor (e.g., SB203580)
-
Radiolabeled ATP ([(\gamma)-32P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Scintillation counter or luminescence reader
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38 MAP kinase, and the substrate.
-
Add the serially diluted test compounds or control inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [(\gamma)-32P]ATP (or unlabeled ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [(\gamma)-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validating System: The inclusion of a known potent inhibitor like SB203580 serves as a positive control, validating the assay's performance. A DMSO-only control establishes the baseline kinase activity (100% activity).
Cell-Based Assay for Anti-Inflammatory Activity (Albumin Denaturation Assay)
This protocol provides a general framework for assessing the anti-inflammatory potential of compounds in a cell-free system.[8]
Objective: To evaluate the ability of a test compound to inhibit protein denaturation, an indicator of anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.3
-
Test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a solution of 0.2% (w/v) BSA in PBS.
-
Prepare various concentrations of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).
-
To 5 mL of the BSA solution, add 0.1 mL of the test compound or standard drug solution. A control consists of 5 mL of BSA solution and 0.1 mL of the solvent.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 57°C for 3 minutes.
-
After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow for evaluating novel inhibitors.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating Difluoroethyl Imidazole Inhibitors.
Future Directions
The exploration of difluoroethyl imidazoles as therapeutic agents is still in its early stages. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of difluoroethyl imidazoles with their non-fluorinated counterparts and other established inhibitors are crucial to definitively establish their advantages.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the placement of the difluoroethyl group on the imidazole scaffold will provide valuable insights for optimizing potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Moving promising candidates into relevant animal models of disease is a critical next step to assess their therapeutic potential and pharmacokinetic properties.
By continuing to explore the unique properties conferred by difluoroethyl substitution, researchers can unlock the full potential of this promising class of imidazole derivatives in the development of next-generation therapeutics.
References
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Source Not Available.
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan. [Link]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source Not Available.
-
Imidazole: Having Versatile Biological Activities. (2013). SciSpace. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. Scribd. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][8]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Nature Portfolio. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). PubMed. [Link]
-
Cell-Based Assay Development Solutions. MaxCyte. [Link]
-
Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. (2022). Frontiers in Pharmacology. [Link]
-
P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Bentham Science. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Taylor & Francis Online. [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
(PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. [Link]
-
Imaging protocol handbook. Rhenium Bio. [Link]
-
Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences. [Link]
-
Selective Synthesis of 2-, 4-, and 5-Cyano Substituted Imidazoles from Imidazole N-Oxides and Trimethylsilyl Cyanide. (1996). PubMed. [Link]
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Semantic Scholar. [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. [Link]
-
Novel 5-Aryl-[1][4][8]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). MDPI. [Link]
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- 2. jchemrev.com [jchemrev.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Disposal & Handling of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
[1]
Part 1: Executive Safety Directive
1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole presents a dual-hazard profile that is frequently mismanaged in high-throughput synthesis environments.[1] It is an organic base containing a fluorinated alkyl chain .
The Core Directive:
NEVER dispose of this compound in "Non-Halogenated" organic waste streams. NEVER mix with acidic waste streams (D002) without controlled neutralization protocols.
Misclassification of this compound leads to two critical failures:
-
Incinerator Damage: Combustion of the difluoroethyl group generates Hydrogen Fluoride (HF), which corrodes standard combustion chambers not equipped with wet scrubbers.
-
Exothermic Incompatibility: As an imidazole derivative, inadvertent mixing with acid waste streams can cause rapid exothermic neutralization, pressurizing waste containers.[1]
Part 2: Hazard Characterization & Causality
To ensure compliance and safety, researchers must understand the chemical causality behind these protocols.[1]
Thermal Decomposition Risks (The Fluorine Factor)
Unlike chlorinated solvents, the C-F bond is exceptionally stable (
-
Mechanism: Upon combustion, the fluorine atoms do not form
gas; they scavenge hydrogen to form anhydrous Hydrogen Fluoride (HF) .[1] -
Impact: A standard non-halogenated waste stream incinerator may lack the specific caustic scrubbing (e.g., NaOH quench) required to neutralize HF gas, leading to regulatory violations and infrastructure damage.[1]
Lewis Base Reactivity (The Imidazole Factor)
The imidazole ring acts as a nucleophile and a weak base (
-
Incompatibility: Strong oxidizers (e.g., peroxides, nitric acid) or strong acids (e.g., HCl,
).[1] -
Result: Violent evolution of heat and potentially toxic
fumes.
Quantitative Physicochemical Data
| Property | Value (Approx.) | Disposal Implication |
| Molecular Weight | ~160.16 g/mol | N/A |
| Physical State | Liquid/Low-melt Solid | Requires leak-proof secondary containment. |
| Water Solubility | Moderate to High | Do not drain dispose. High mobility in aquifers. |
| Flash Point | Likely not D001 (Ignitable) unless in solvent. | |
| Corrosivity | pH > 10 (aqueous) | D002 (Corrosive) Characteristic Waste.[2] |
Part 3: Operational Disposal Procedures
Workflow 1: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable when the compound is dissolved in solvents (DCM, Ethyl Acetate, Methanol).[1]
-
Stream Selection: Designate as "Halogenated Organic Waste."
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the Halogenated stream.[1]
-
-
pH Check: Measure the pH of the waste solution.
-
If pH > 12.5: Label as D002 (Corrosive Base) + Halogenated .
-
If pH < 12.5: Label as Halogenated Solvent Waste .[3]
-
-
Containerization:
-
Preferred: HDPE (High-Density Polyethylene) carboys. HDPE is resistant to both basic amines and fluoride traces.
-
Acceptable: Amber glass (Borosilicate), provided no free HF is currently present.[1]
-
-
Labeling:
-
Must list: "Contains: 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole".[1]
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.
-
Workflow 2: Solid Waste (Pure Compound or Contaminated Consumables)
Applicable to expired reagents, drying agents, or spill debris.[1]
-
Segregation: Do not mix with general trash or biohazard bags.
-
Packaging: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar.
-
Tagging: Label as "Solid Hazardous Waste - Fluorinated Organic."
Workflow 3: Empty Containers (The "RCRA Empty" Rule)
-
P-List Status: This compound is not P-listed (acutely toxic). Therefore, triple-rinsing is sufficient.[1]
-
Procedure:
-
Triple rinse the bottle with a compatible solvent (e.g., methanol).
-
Pour rinsate into the Halogenated Liquid Waste container.
-
Deface the label and discard the bottle in glass trash (or recycle if permitted).
-
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for disposing of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole.
Figure 1: Decision matrix for waste stream segregation. Note that the presence of the difluoroethyl group forces the waste into the Halogenated stream regardless of the solvent used.
Part 5: Emergency Response & Spill Control
In the event of a spill outside of containment, immediate action is required to prevent infrastructure damage and exposure.
1. Spill Cleanup Protocol
-
PPE: Nitrile gloves (double gloving recommended, 0.11mm min) and safety goggles.[1]
-
Neutralization (Liquid Spill):
-
Do NOT use strong acids to neutralize.
-
Use a generic Spill-X-C (caustic neutralizer) or Citric Acid powder to lower pH to neutral range (6-8).
-
Why? Controlled neutralization prevents thermal runaway.
-
-
Absorption: Use vermiculite or clay absorbents. Do not use paper towels for large spills (flammability risk).
-
Disposal: Collect all absorbent material into the Solid Hazardous Waste stream (Workflow 2).
2. First Aid (Exposure)
Part 6: References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]1]
-
Tsang, W., et al. (1998).[1] Combustion of Highly Fluorinated Organic Compounds.[6][7] National Institute of Standards and Technology (NIST). [Link]1]
-
PubChem. (2024). Compound Summary: Imidazole Derivatives and Safety Data. National Library of Medicine. [Link]1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. my.alfred.edu [my.alfred.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Executive Summary & Hazard Profiling
The Core Directive: Do not treat 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole solely as a generic organic intermediate. Due to the lack of specific GHS data for this exact derivative, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
This molecule combines a corrosive imidazole core with a lipophilic fluorinated tail .
-
The Imidazole Ring: Historically associated with severe skin burns, eye damage (Category 1), and reproductive toxicity (Category 1B) [1, 2].
-
The Difluoroethyl Group: Increases lipophilicity (LogP), potentially enhancing skin permeation rates compared to non-fluorinated analogs. This makes the "Corrosive" hazard significantly more dangerous as it facilitates deeper tissue penetration [3].
Operational Classification: Treat as Corrosive (Skin/Eye) , Acute Toxin (Oral) , and Halogenated Hazardous Waste .
Personal Protective Equipment (PPE) Matrix
Standard safety glasses are insufficient for this compound due to the risk of irreversible corneal damage from imidazole bases.
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Imidazoles are basic and corrosive. Vapors or dust can cause corneal clouding. Safety glasses do not seal against aerosols or splashes [4]. |
| Dermal (Hand) | Double Nitrile Gloves (Min 5 mil outer / 4 mil inner) | Breakthrough Time: <15 mins for standard latex. Nitrile offers superior resistance to imidazole bases. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary control. If working outside a hood (e.g., balance malfunction), a P100/OV (Organic Vapor) respirator is required. N95s offer zero protection against organic vapors. |
| Body | Lab Coat (High-Neck) + Chemical Apron | Cotton/Poly blends are acceptable for minor handling. Use a Tyvek® apron for scale-up (>10g) to prevent soak-through of corrosive liquids/oils. |
Operational Workflow: Weighing & Handling
Context: Fluorinated solids are prone to high static charge, leading to "flying powder" incidents that contaminate the user.
Step 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated groups accumulate static electricity, causing the powder to repel from spatulas.
-
Atmosphere: This compound is likely hygroscopic. If possible, weigh inside a glovebox under Argon/Nitrogen. If using a fume hood, minimize exposure time to ambient humidity.
Step 2: The "Closed Transfer" Protocol
Use this method to prevent inhalation and balance contamination.
-
Tare a sealable vial (scintillation vial) with the cap on.
-
Open the vial only inside the fume hood.
-
Transfer the approximate amount of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole.
-
Seal the vial immediately before removing it from the hood to check the weight on the analytical balance.
-
Repeat until the target mass is reached. Never bring the open stock container to the balance.
Step 3: Reaction Setup
-
Incompatibility: Avoid contact with strong acids (exothermic neutralization) and strong oxidizers.[1]
-
Solvent Choice: Soluble in polar organic solvents (DCM, DMSO, Methanol). When dissolving, add solvent slowly as the heat of solution (exothermic) may volatilize the solvent.
Waste Management & Disposal
Critical Compliance Note: The presence of the difluoroethyl group mandates segregation from standard organic waste streams.
-
Classification: Halogenated Organic Waste .[2]
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them; halogenated disposal is significantly more expensive and requires high-temperature incineration to break the C-F bonds [5].
-
Container Labeling:
-
Chemical Name: 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
-
Hazards: Corrosive, Toxic, Halogenated.
-
-
Spill Cleanup:
-
Don full PPE (Goggles, Double Nitrile, Apron).
-
Cover spill with a dry absorbent (Vermiculite or Sand). Do not use paper towels alone, as they may react or degrade.
-
Scoop into a wide-mouth jar labeled "Hazardous Waste - Debris."
-
Clean surface with mild soap and water; do not use bleach (potential reaction with amines).
Visualized Safety Logic (Decision Matrix)
Figure 1: Decision matrix for safe handling, emphasizing the critical requirement for engineering controls (Fume Hood) and the specific disposal pathway.
References
-
Lipunova, G. N., et al. (2013).[5] Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Russian Chemical Reviews. Retrieved from [Link]
-
University of Washington EH&S. (2025). SOP: Imidazole Handling and Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
